molecular formula C15H13N3O2S B2859130 N-(2,4-dimethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851944-32-6

N-(2,4-dimethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2859130
CAS No.: 851944-32-6
M. Wt: 299.35
InChI Key: WZFNFCVCWUPBJB-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of thiazolopyrimidines. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, and a carboxamide group attached to the 6th position of the pyrimidine ring. The presence of the 2,4-dimethylphenyl group adds to its structural complexity and potential biological activity.

Mechanism of Action

Target of Action

The primary targets of N-(2,4-dimethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide are cancer cells, specifically human breast carcinoma cell line (MCF-7), human lung adenocarcinoma cell line (A549), and human cervical cancer cell line (HeLa) . These cells are the primary targets due to the compound’s potent cytotoxic activity .

Mode of Action

The compound interacts with its targets by disrupting their genetic pathways . This disruption is achieved through the compound’s interaction with topoisomerase II, an enzyme that plays a crucial role in DNA replication and transcription . The compound’s interaction with topoisomerase II inhibits the enzyme’s activity, leading to DNA damage and cell death .

Biochemical Pathways

The compound affects the biochemical pathways related to DNA replication and transcription. By inhibiting topoisomerase II, the compound disrupts the normal functioning of these pathways, leading to DNA damage and cell death . This disruption of the biochemical pathways is what gives the compound its potent cytotoxic activity .

Pharmacokinetics

The compound’s potent cytotoxic activity suggests that it has good bioavailability

Result of Action

The result of the compound’s action is the death of cancer cells. The compound exhibits potent cytotoxic activity against human breast carcinoma cell line (MCF-7), human lung adenocarcinoma cell line (A549), and human cervical cancer cell line (HeLa) . This cytotoxic activity is the result of the compound’s disruption of the cells’ genetic pathways and its inhibition of topoisomerase II .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves a multi-step process. One common method is the Biginelli reaction, which is a three-component condensation reaction involving an aldehyde, a β-keto ester, and urea. In this case, the reaction involves the condensation of 2,4-dimethylbenzaldehyde, ethyl acetoacetate, and thiourea in the presence of a catalyst such as hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to increase yield and purity. Catalysts and solvents are chosen based on their efficiency and cost-effectiveness. The final product is typically purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazolopyrimidines.

Scientific Research Applications

N-(2,4-dimethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-dimethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is unique due to its specific combination of a thiazole ring fused to a pyrimidine ring and the presence of a 2,4-dimethylphenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c1-9-3-4-12(10(2)7-9)17-13(19)11-8-16-15-18(14(11)20)5-6-21-15/h3-8H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZFNFCVCWUPBJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CN=C3N(C2=O)C=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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